17-Beta-estradiol 3-glucuronide (E2-3G) is a major Phase II endogenous steroid conjugate formed via uridine diphosphate-glucuronosyltransferase (UGT) activity. Unlike the highly lipophilic parent compound 17-beta-estradiol, this 3-O-glucuronide exhibits high aqueous solubility and requires active transmembrane transport via specific organic anion transporting polypeptides (OATPs) and efflux pumps such as MRP2 and BCRP. Commercially available as both a free acid and a sodium salt (CAS 14982-12-8), it serves as an indispensable analytical standard for quantifying latent estrogenic loads in environmental wastewater matrices, calibrating clinical LC-MS/MS diagnostic assays for fertility tracking, and mapping specific hepatic uptake pathways in ADME/Tox pharmaceutical profiling [1].
Procuring free 17-beta-estradiol (E2) or the positional isomer 17-beta-estradiol 17-glucuronide (E2-17G) as a substitute for E2-3G will critically compromise assay specificity. Free E2 is a potent agonist of estrogen receptors (ERα/ERβ) and diffuses passively across cell membranes, making it useless for isolating active transporter kinetics or studying non-genomic estrogenic pathways without confounding receptor activation. Furthermore, positional isomers like E2-17G exhibit distinct chromatographic retention times in LC-MS/MS and drastically different transporter affinities—for instance, E2-3G is preferentially transported by OATP2B1, whereas other conjugates favor OATP1B1 or OATP1B3. In environmental monitoring, substituting free E2 fails to account for the conjugated 'hidden' estrogenic reservoir that undergoes enzymatic deconjugation in municipal wastewater, leading to severe underestimations of total environmental toxicity [1].
In human hepatic uptake models, E2-3G demonstrates highly selective transport kinetics compared to other estrogen conjugates. At low substrate concentrations, E2-3G is selectively transported by OATP2B1, exhibiting the highest binding affinity and maximal transport rate for this specific polypeptide among the OATP family. In contrast, the related conjugate estradiol-3-sulfate-17β-glucuronide (E2-3S-17G) is selectively transported by OATP1B1 [1].
| Evidence Dimension | Transporter specificity and maximal uptake rate |
| Target Compound Data | Highly selective for OATP2B1 at low concentrations |
| Comparator Or Baseline | E2-3S-17G (selectively transported by OATP1B1) |
| Quantified Difference | Distinct OATP isoform preference dictates hepatic uptake pathways |
| Conditions | In vitro human OATP1B1, 1B3, and 2B1 expression models |
Essential for ADME/Tox researchers procuring standards to isolate and map specific OATP2B1-mediated drug-drug interactions without cross-reactivity from OATP1B1.
Conjugation at the C3 position effectively abolishes the classical genomic estrogenic activity of the parent compound. Quantitative binding assays reveal that E2-3G retains only 0.0079% of the relative binding affinity (RBA) for the estrogen receptor alpha (ERα) compared to free 17-beta-estradiol, which serves as the 100% baseline [1].
| Evidence Dimension | Relative Binding Affinity (RBA) for ERα |
| Target Compound Data | 0.0079% RBA |
| Comparator Or Baseline | 17-beta-estradiol (100% RBA) |
| Quantified Difference | >12,000-fold reduction in receptor binding affinity |
| Conditions | In vitro ERα competitive binding assay |
Allows toxicologists and endocrinologists to utilize E2-3G as a negative control for direct ER activation while studying transporter kinetics or beta-glucuronidase reactivation pathways.
In municipal wastewater treatment scenarios, conjugated estrogens act as a hidden reservoir for endocrine disruption. Aerobic batch experiments utilizing activated sludge demonstrate that E2-3G is rapidly cleaved by microbial beta-glucuronidase (which exhibits a steady-state turnover rate of 0.1 µmol/L in standardized MUF assays), releasing free 17-beta-estradiol back into the water matrix [1].
| Evidence Dimension | Enzymatic cleavage and release of active estrogen |
| Target Compound Data | Rapidly cleaved to free E2 by sludge beta-glucuronidase (~0.1 µmol/L turnover activity) |
| Comparator Or Baseline | Free 17-beta-estradiol (baseline; does not undergo this specific deconjugation step) |
| Quantified Difference | Conversion of biologically inactive conjugate to highly active free E2 in aerobic sludge |
| Conditions | Aerobic batch experiments with diluted activated sludge (1:100 v/v) |
Environmental testing laboratories must procure E2-3G to accurately quantify the latent estrogenic load in wastewater influent, which free E2 standards cannot measure.
For clinical endocrinology, E2-3G serves as a critical biomarker for tracking reproductive aging and the menstrual cycle. Clinical studies indicate that 17-beta-estradiol-3-glucuronide is excreted in urine across the menstrual cycle following the exact same mid-cycle peak pattern as estrone-3-glucuronide (E1G), but at absolute concentrations consistently 5 times lower than E1G [1].
| Evidence Dimension | Urinary excretion concentration |
| Target Compound Data | Excreted at 5x lower concentration than E1G |
| Comparator Or Baseline | Estrone-3-glucuronide (E1G) |
| Quantified Difference | 5-fold concentration differential with identical temporal peak patterns |
| Conditions | Human urinary metabolomic profiling across the menstrual cycle |
Procurement of pure E2-3G is necessary to calibrate highly sensitive LC-MS/MS diagnostic assays capable of distinguishing low-abundance E2-3G from high-abundance E1G.
Utilizing E2-3G as a specific substrate to map OATP2B1 basolateral uptake and MRP2/BCRP apical efflux in sandwich-cultured human hepatocytes, which is critical for predicting drug-drug interactions and avoiding the OATP1B1 cross-reactivity seen with other conjugates [1].
Serving as an analytical standard in SPE-LC-MS/MS workflows to quantify the 'hidden' estrogenic reservoir in municipal water systems before and after microbial beta-glucuronidase cleavage, ensuring regulatory compliance and accurate ecological risk assessments [2].
Acting as a precise reference material for urinary steroid profiling to track fertility, early pregnancy lipid/steroid metabolism shifts, and menopausal transitions, allowing laboratories to distinguish it from the 5-fold more abundant estrone-3-glucuronide (E1G) [3].